N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-amino-5-(hydroxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSSKQKZBRDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group that is known for its ability to interact with various biological targets. The hydroxymethyl and amino substituents on the aromatic ring enhance its solubility and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide moiety interacts with other functional groups, potentially leading to inhibition of key biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Acts on various enzymes involved in metabolic processes.
- Antimicrobial Activity : Exhibits properties that may inhibit bacterial growth.
- Anticancer Properties : Potential to induce apoptosis in cancer cells.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, have shown significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various strains of bacteria through inhibition of folate synthesis pathways.
2. Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have reported its ability to inhibit cell proliferation in several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 4.87 |
| HeLa (Cervical) | 6.72 |
| MDA-MB-231 (Breast) | 5.00 |
These findings suggest that the compound may induce apoptosis through mechanisms such as cytochrome c release and caspase activation, similar to other known anticancer agents .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis characterized by increased caspase activity and phosphatidylserine exposure on the cell surface .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against common pathogens responsible for hospital-acquired infections. It demonstrated potent activity against resistant strains, suggesting a potential role in treating infections caused by multidrug-resistant bacteria .
Scientific Research Applications
Pharmaceutical Development
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. For instance, studies have indicated its potential in developing compounds that inhibit specific enzymes involved in neurodegenerative diseases, thereby offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .
Case Study: Neurological Drug Development
A recent study explored the synthesis of derivatives based on this compound, focusing on their ability to cross the blood-brain barrier. The results showed that certain modifications significantly improved bioavailability and enzyme inhibition, suggesting promising leads for future drug development .
Biochemical Research
In biochemical research, this compound is utilized to investigate enzyme inhibition and protein interactions. Its ability to form hydrogen bonds with active sites of enzymes makes it a valuable tool for studying complex biological processes.
Data Table: Enzyme Inhibition Studies
| Compound Variant | Target Enzyme | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Variant A | Acetylcholinesterase | 75 | |
| Variant B | Cyclooxygenase-2 | 60 | |
| Variant C | Carbonic anhydrase | 50 |
Diagnostic Applications
The compound is also explored for its potential in diagnostic applications, particularly in enhancing imaging techniques. Its chemical properties allow it to be conjugated with imaging agents, improving the contrast and resolution of medical imaging modalities such as MRI and PET scans.
Case Study: Imaging Agent Development
Research demonstrated that conjugating this compound with a fluorescent dye resulted in significantly enhanced imaging capabilities in cancer diagnostics, allowing for earlier detection of tumors .
Material Science
In material science, this compound is employed in the formulation of specialty polymers and coatings. Its incorporation into materials can enhance performance characteristics such as thermal stability and chemical resistance.
Data Table: Material Properties Enhancement
| Material Type | Property Improved | Improvement (%) | Reference |
|---|---|---|---|
| Polymer A | Thermal Stability | 30 | |
| Coating B | Chemical Resistance | 25 |
Environmental Chemistry
This compound is utilized in environmental chemistry to study pollutant degradation processes. It aids researchers in developing more effective strategies for environmental remediation.
Case Study: Pollutant Degradation
A study focused on using this compound to enhance the degradation rates of common environmental pollutants. The findings indicated a marked increase in degradation efficiency when used in conjunction with certain microbial strains, paving the way for innovative bioremediation techniques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide with structurally related methanesulfonamide derivatives, emphasizing substituent effects on properties and applications:
Key Findings:
Substituent Effects on Physicochemical Properties :
- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic tert-butyl (GF06231) or bromophenyl () derivatives .
- Steric and Electronic Effects : Bulky substituents like tert-butyl (GF06231) may hinder molecular interactions, while electron-withdrawing groups (e.g., bromine in ) could influence reactivity or binding affinity .
Derivatives with halogenated or methoxy groups (e.g., ) are frequently utilized in medicinal chemistry for optimizing pharmacokinetic profiles .
Synthetic Flexibility :
- Methanesulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions, as demonstrated in ’s multi-step protocol for aryl-substituted analogs .
Preparation Methods
Key Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or DMF | Choice affects solubility and reaction rate |
| Temperature | 0–5 °C during sulfonylation | Controls exothermic reaction and selectivity |
| Base | Triethylamine or inorganic bases | Neutralizes HCl, prevents sulfonyl chloride hydrolysis |
| Molar ratio (amine:MsCl) | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride ensures complete conversion |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC for completion |
| Workup | Aqueous quench, extraction, purification | Removal of byproducts and isolation of pure product |
Alternative Synthetic Routes and Protecting Group Strategies
To improve yields and selectivity, protecting groups may be used:
- Hydroxyl protection : The hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS) or benzyl ether to prevent unwanted reactions during sulfonylation or reduction steps.
- Amino protection : Amino groups can be protected as carbamates or amides if necessary, then deprotected after sulfonylation.
These strategies are particularly relevant when synthesizing complex analogues or when the substrate contains multiple reactive sites.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents and Conditions | Product Description |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4 or milder nitrating agents | 3-Nitro-5-(hydroxymethyl)benzene derivative |
| 2 | Reduction | SnCl2·2H2O in EtOH or Pd/C hydrogenation | 3-Amino-5-(hydroxymethyl)benzene derivative |
| 3 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0–5 °C | N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide |
Research Findings on Reaction Efficiency and Yields
- The direct sulfonylation of 3-(hydroxymethyl)aniline proceeds with yields ranging from 70% to 90% under optimized conditions.
- Use of triethylamine as base effectively suppresses side reactions and improves product purity.
- Protection of hydroxyl groups enhances selectivity but requires additional steps, impacting overall yield.
- Reduction of nitro precursors to amino compounds using SnCl2·2H2O or catalytic hydrogenation is efficient, with yields often exceeding 85%.
- Reaction temperature control during sulfonylation is critical to minimize byproducts and improve yield.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct sulfonylation | 3-(Hydroxymethyl)aniline | Methanesulfonyl chloride, base | Simple, fewer steps, good yield | Sensitive to moisture, side reactions possible |
| Multi-step nitration/reduction | 3-(Hydroxymethyl)benzoic acid or derivatives | Nitrating agents, SnCl2, MsCl | Allows selective functionalization | More steps, lower overall yield |
| Protected group strategy | Protected amino/hydroxyl derivatives | TBDMSCl, benzyl chloride, MsCl | Improved selectivity | Additional protection/deprotection steps |
Q & A
Q. What are the standard synthetic routes for preparing N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide, and what methodological considerations are critical for high yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 3-amino-5-(hydroxymethyl)aniline with methanesulfonyl chloride (MSCl) in the presence of a base (e.g., triethylamine, NaOH) under anhydrous conditions. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of aniline derivative to MSCl minimizes side reactions .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction control .
- Temperature : Maintain 0–5°C during MSCl addition to prevent exothermic side reactions .
- Purification : Recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm the presence of the hydroxymethyl (-CHOH) group (δ ~4.5 ppm) and sulfonamide (-SONH-) protons (δ ~7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 245.06 for [M+H]) .
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalyst Addition : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency in multi-step syntheses .
- Temperature Gradients : Use differential scanning calorimetry (DSC) to identify safe exothermic limits .
- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Conformational Flexibility : Molecular docking (e.g., AutoDock Vina) may not account for dynamic hydroxymethyl group orientation. Use molecular dynamics (MD) simulations to assess stability .
- Metabolite Interference : Test metabolites (e.g., oxidized derivatives) using LC-MS to identify bioactive species .
- Assay Conditions : Validate bioactivity in multiple cell lines (e.g., HEK293, HeLa) and adjust buffer pH to match physiological conditions .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer : Combine:
- Docking Studies : Use Schrödinger Suite or GOLD to screen against viral polymerases or bacterial enzymes, focusing on hydrogen bonding with the sulfonamide group .
- QSAR Modeling : Train models on sulfonamide derivatives with known IC values to predict antimicrobial activity .
- ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration to prioritize in vivo testing .
Q. How can researchers design assays to evaluate the compound’s mechanism of action in antimicrobial or antiviral contexts?
- Methodological Answer : Key steps include:
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., DNA gyrase) using fluorometric substrates .
- Time-Kill Curves : Assess bactericidal/fungicidal activity over 24 hours in nutrient broth .
- Resistance Profiling : Serial passage experiments in sub-inhibitory concentrations identify resistance mutations .
- Cytotoxicity Screening : Use MTT assays on mammalian cells to establish selectivity indices .
Tables for Methodological Reference
| Analytical Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in HO/ACN gradient | Purity assessment of sulfonamide derivatives | |
| HRMS | ESI+ mode, resolution >30,000 | Molecular ion confirmation | |
| H NMR | DMSO-d, 400 MHz | Structural elucidation of hydroxymethyl group |
| Bioassay | Protocol | Outcome Metric | Reference |
|---|---|---|---|
| Antiviral Docking | AutoDock Vina, ΔG ≤ -8 kcal/mol | Binding affinity to viral polymerase | |
| MIC Determination | Broth microdilution (CLSI guidelines) | Minimum inhibitory concentration (μg/mL) |
Key Considerations for Researchers
- Data Reproducibility : Always cross-validate synthetic protocols (e.g., reagent purity, anhydrous conditions) .
- Regulatory Compliance : For environmental or pharmacological studies, follow EPA guidelines for metabolite tracking .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
